An In-Depth Technical Guide to the Structural Analysis of 4-Ethoxy-6-methylpyrimidine
An In-Depth Technical Guide to the Structural Analysis of 4-Ethoxy-6-methylpyrimidine
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, pyrimidine scaffolds are of paramount importance, forming the core of numerous biologically active molecules, including nucleic acids and a wide array of pharmaceuticals. The precise structural elucidation of substituted pyrimidines is a critical step in drug discovery and development, ensuring the correct molecular architecture for desired therapeutic effects. This guide provides a comprehensive technical overview of the methodologies employed in the structural analysis of a representative pyrimidine derivative, 4-Ethoxy-6-methylpyrimidine. While direct experimental data for this specific molecule is not publicly available, this guide will leverage established principles and spectral data from closely related analogs to provide a robust framework for its structural characterization.
Physicochemical Properties and Molecular Structure
A foundational understanding of the physicochemical properties of 4-Ethoxy-6-methylpyrimidine is the first step in its comprehensive analysis. These properties provide initial insights into the molecule's identity and behavior.
| Property | Value | Source |
| CAS Number | 4718-50-7 | [1] |
| Molecular Formula | C₇H₁₀N₂O | [2] |
| Molecular Weight | 138.17 g/mol | [2] |
| Boiling Point | 226.5°C at 760 mmHg | [1] |
| Density | 1.041 g/cm³ | [1] |
The structural formula of 4-Ethoxy-6-methylpyrimidine is characterized by a pyrimidine ring substituted with an ethoxy group at the 4-position and a methyl group at the 6-position.
Spectroscopic Analysis: A Multi-faceted Approach
A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of organic molecules. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 4-Ethoxy-6-methylpyrimidine, we can predict the following signals:
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Ethoxy Group (CH₃CH₂O-) : A triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂). The integration of these signals would be in a 3:2 ratio.
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Methyl Group (-CH₃) : A singlet for the methyl protons attached to the pyrimidine ring.
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Pyrimidine Ring Protons : The protons on the pyrimidine ring will appear as singlets or doublets depending on their position and coupling with neighboring protons.
Experimental Protocol: ¹H NMR Spectroscopy
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Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical to avoid interfering signals.[3]
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Instrument Setup : Place the NMR tube in the spectrometer. Standard acquisition parameters for a ¹H NMR spectrum on a 400 or 500 MHz instrument are typically sufficient.
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Data Acquisition : Acquire the free induction decay (FID) signal.
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Data Processing : Perform a Fourier transform on the FID to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum.
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Data Analysis : Integrate the signals to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign the signals to the specific protons in the molecule.
¹³C NMR spectroscopy provides information about the number and types of carbon atoms in a molecule. For 4-Ethoxy-6-methylpyrimidine, we would expect to see distinct signals for each of the seven carbon atoms.
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Pyrimidine Ring Carbons : The chemical shifts of these carbons will be influenced by the nitrogen atoms and the substituents.
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Ethoxy Group Carbons : Two distinct signals for the methyl and methylene carbons.
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Methyl Group Carbon : A signal for the methyl carbon attached to the pyrimidine ring.
The chemical shifts can be predicted based on established ranges for similar heterocyclic systems.
| Carbon Environment | Expected Chemical Shift (ppm) |
| C=O (in related heterocycles) | 150-180 |
| Aromatic/Heteroaromatic C | 110-160 |
| C-O | 50-80 |
| C-N | 30-60 |
| Alkyl C | 10-40 |
Note: These are general ranges and the actual shifts for 4-Ethoxy-6-methylpyrimidine may vary.
Experimental Protocol: ¹³C NMR Spectroscopy
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Sample Preparation : Use the same sample prepared for ¹H NMR.
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Instrument Setup : Configure the spectrometer for ¹³C NMR acquisition. This typically requires a longer acquisition time than ¹H NMR due to the lower natural abundance of the ¹³C isotope.
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Data Acquisition : Acquire the broadband proton-decoupled ¹³C NMR spectrum. This results in each unique carbon appearing as a singlet.
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Data Processing : Fourier transform the FID and perform phase and baseline corrections.
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Data Analysis : Correlate the number of signals with the number of carbon atoms in the molecule and use chemical shift databases and prediction tools to aid in the assignment. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups.[4]
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides the precise molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern.
For 4-Ethoxy-6-methylpyrimidine (C₇H₁₀N₂O), the expected molecular ion peak [M]⁺ would be at m/z 138. The fragmentation pattern would likely involve the loss of the ethoxy and methyl groups.
Experimental Protocol: Mass Spectrometry
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Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. Common ionization techniques for this type of molecule include Electron Ionization (EI) or Electrospray Ionization (ESI).
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Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
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Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
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Data Analysis : Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to deduce the structure of the fragments, which can be pieced together to confirm the overall molecular structure.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).[5]
For 4-Ethoxy-6-methylpyrimidine, the key expected IR absorptions would be:
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C-H stretching (aromatic and aliphatic) : Around 2850-3100 cm⁻¹
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C=N and C=C stretching (pyrimidine ring) : In the 1400-1650 cm⁻¹ region.
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C-O stretching (ethoxy group) : A strong absorption in the 1000-1300 cm⁻¹ region.
The region below 1500 cm⁻¹ is known as the "fingerprint region" and is unique for each molecule, serving as a valuable tool for identification by comparison with a known spectrum.[5]
Experimental Protocol: Infrared Spectroscopy
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Sample Preparation : The sample can be analyzed as a neat liquid (if applicable), a solution in a suitable solvent (e.g., CCl₄, CHCl₃), or as a KBr pellet for solid samples.
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Data Acquisition : Place the sample in the IR spectrometer and record the spectrum.
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Data Analysis : Identify the characteristic absorption bands and correlate them with the presence of specific functional groups.
Integrated Structural Elucidation Workflow
The power of structural analysis lies in the integration of data from multiple techniques. The following workflow illustrates the logical progression from initial analysis to final structure confirmation.
Caption: Workflow for the structural elucidation of 4-Ethoxy-6-methylpyrimidine.
Synthesis and Reactivity: Context for Structural Integrity
The method of synthesis can provide strong evidence for the proposed structure. Pyrimidines are commonly synthesized through the condensation of a β-dicarbonyl compound with an N-C-N containing reagent. For instance, the reaction of an appropriately substituted amidine with a β-diketone can yield the pyrimidine core. The reactivity of the pyrimidine ring, particularly its susceptibility to nucleophilic and electrophilic substitution, also provides chemical evidence to support its structure.
Caption: General synthetic route to pyrimidine derivatives.
Conclusion
The structural analysis of 4-Ethoxy-6-methylpyrimidine is a systematic process that relies on the synergistic application of multiple analytical techniques. While direct spectral data for this specific compound remains elusive in the public domain, the principles and methodologies outlined in this guide provide a robust and scientifically sound framework for its characterization. For researchers and drug development professionals, a thorough understanding of these analytical workflows is indispensable for ensuring the integrity and purity of synthesized compounds, a cornerstone of successful pharmaceutical research.
References
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ChemSrc. (n.d.). 4-Ethoxy-6-methylpyrimidine. Retrieved from [Link]
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Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. Retrieved from [Link]
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LibreTexts Chemistry. (2023). 13.13 Uses of 13C NMR Spectroscopy. Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
